![molecular formula C18H14N2O3S B2517913 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile CAS No. 391868-04-5](/img/structure/B2517913.png)
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile
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Description
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C18H14N2O3S and its molecular weight is 338.38. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis of Novel Compounds
A facile synthesis approach for various derivatives incorporating a thieno[2,3-b]-thiophene moiety, such as bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), is described, showcasing the potential for the creation of complex compounds (Mabkhot, Al-Majid, & Kheder, 2010).
Three-Component Reactions for Heterocyclic Structures
A novel three-component reaction involving thiazole and benzothiazole yielded a mixture of cis/trans-isomers of functionalized diastereoisomeric spiro[indoline-3,7′-thiazolo[3,2-a]pyridines] and spiro[benzo[4,5]thiazolo[3,2-a]pyridine-3,3′-indolines] in good yields, demonstrating the compound's versatility in forming complex heterocyclic structures (Yang, Sun, & Yan, 2015).
Formation of Polysubstituted Thiophene and Thiadiazole Derivatives
The compound reacts with phenylisothiocyanate and hydrazonoyl bromides, leading to novel 1,3,4-thiadiazole derivatives and new polysubstituted thiophene, highlighting its utility in synthesizing diverse heterocyclic compounds (Farag, Dawood, & Kandeel, 1997).
Synthesis of Heterocyclic Compounds with Benzoxazole Moiety
The compound is pivotal in synthesizing various heterocyclic compounds, including 3-aryl-2-benzoxazol-2-yl-2-[4-oxo-5-(phenylmethylene)(1,3-thiazolidin-2-ylidene)ethanenitrile], expected to possess biological activity (Abdelhamid, Baghos, & Halim, 2008).
Applications in Sensing and Catalysis
Fluorescent Chemosensor for Metal Ion Detection
The compound, when synthesized into specific derivatives like BTDP, exhibits photophysical properties making it a potential fluorescent chemosensor for detecting metal ions like Fe3+, indicating its applicability in sensing and detection technologies (Khan, 2020).
Catalytic Activity in Olefin Oxidation
Dioxidovanadium(V) complexes containing the compound as part of NNN-donor ligands have been shown to catalyze olefin oxidation, suggesting its role in catalysis and chemical synthesis (Ghorbanloo, Jafari, Bikas, Krawczyk, & Lis, 2017).
properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(2,6-dimethoxyphenyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-13-7-5-8-14(23-2)16(13)17(21)11(10-19)18-20-12-6-3-4-9-15(12)24-18/h3-9,21H,1-2H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDYTPWGBOIPDL-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=C(C#N)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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